molecular formula C18H16ClN3O2S B2955193 N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-41-7

N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2955193
CAS No.: 851132-41-7
M. Wt: 373.86
InChI Key: GMLFRXMSWJDYIK-UHFFFAOYSA-N
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Description

"N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide" is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked via a sulfanyl bridge to a substituted imidazole ring (1-(3-methoxyphenyl)). Its structural uniqueness arises from the combination of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents, which influence its electronic profile, solubility, and intermolecular interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-4-2-3-15(11-16)22-10-9-20-18(22)25-12-17(23)21-14-7-5-13(19)6-8-14/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLFRXMSWJDYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of 4-chlorophenylamine: This can be achieved through the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Synthesis of 1-(3-methoxyphenyl)-1H-imidazole: This involves the cyclization of 3-methoxybenzylamine with glyoxal in the presence of ammonium acetate.

    Thioether Formation: The final step involves the reaction of 4-chlorophenylamine with 1-(3-methoxyphenyl)-1H-imidazole-2-thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors and continuous processing to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

  • Structure : Replaces the 3-methoxyphenyl group with a 4-bromophenyl moiety and introduces an allyl substituent on the imidazole nitrogen.
  • Molecular Weight : 462.790 (vs. ~415–420 for the target compound), increased due to bromine.
  • Key Differences : Bromine’s higher atomic radius and electronegativity may enhance lipophilicity and alter binding affinity compared to the methoxy group .

N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

  • Structure : Substitutes 3-methoxyphenyl with a simple phenyl group and adds a methyl group on the imidazole nitrogen (RN: 338426-25-8).
  • The methyl group may sterically hinder interactions with biological targets .

N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • Structure : Features a 4-chlorophenyl group on the imidazole instead of 3-methoxyphenyl.
  • Molecular Weight : 494.55, higher due to an additional chlorine.
  • Key Differences : Dual chlorophenyl groups increase hydrophobicity, which may reduce aqueous solubility but enhance membrane permeability .

Physicochemical Properties

Compound Substituents (Imidazole) Molecular Weight Key Functional Groups Notable Interactions
Target Compound 1-(3-methoxyphenyl) ~415–420 –OCH3, –Cl N–H⋯O/N hydrogen bonds
2-{[1-Allyl-5-(4-bromophenyl)-...} 1-Allyl, 5-Bromophenyl 462.79 –Br, –CH2CH=CH2 Halogen bonding (Br)
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl)-... 1-Methyl, 5-Phenyl ~380–390 –CH3, –C6H5 π-π stacking (phenyl)
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-... 5-(4-Chlorophenyl) 494.55 –Cl (dual) Hydrophobic clustering
  • Electronic Effects: The 3-methoxyphenyl group in the target compound provides electron-donating resonance effects, contrasting with bromine or chlorine substituents in analogues, which are electron-withdrawing.
  • Hydrogen Bonding : Compounds with –OCH3 (target) or –NH2 () exhibit stronger hydrogen-bonding capacity compared to purely hydrophobic analogues, affecting crystallinity and solubility .

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